Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl and chloro groups, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The acetyl and chloro groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- Tert-butyl (4-chloropyridin-2-yl)methylcarbamate
- Tert-butyl pyrrolopyridin-3-ylmethylcarbamate
Uniqueness
Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. The presence of both acetyl and chloro groups provides a balance of electronic effects that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C13H17ClN2O3 |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
tert-butyl N-[(2-acetyl-6-chloropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(17)10-5-9(6-11(14)16-10)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18) |
InChI Key |
PLSKTNCATNLRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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